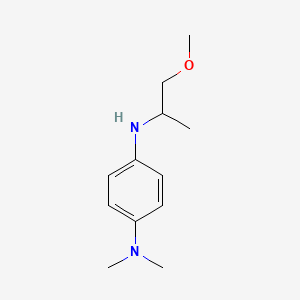

n1-(1-Methoxypropan-2-yl)-n4,n4-dimethylbenzene-1,4-diamine

Description

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-N-(1-methoxypropan-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C12H20N2O/c1-10(9-15-4)13-11-5-7-12(8-6-11)14(2)3/h5-8,10,13H,9H2,1-4H3 |

InChI Key |

VAQDSTKRFLFUSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of This compound generally involves the following key steps:

- Step 1: Starting from benzene-1,4-diamine (para-phenylenediamine), selective dimethylation at the N4 position to form N4,N4-dimethylbenzene-1,4-diamine.

- Step 2: Introduction of the 1-methoxypropan-2-yl substituent at the N1 position via alkylation using appropriate alkylating agents such as 1-methoxypropan-2-yl halides or ethers under controlled conditions.

This synthetic route requires precise control to avoid over-alkylation or side reactions that could affect the diamine functionality.

Specific Reaction Conditions and Catalysts

Several documented methods highlight the use of catalysts and solvents tailored to optimize yield and selectivity:

| Method | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with 1-methoxypropan-2-yl bromide | Base (e.g., K2CO3), Phase-transfer catalyst | Acetonitrile or DMF | 50–80 °C | 65–80% | Controlled addition to prevent di-substitution |

| Reductive amination | 1-methoxypropan-2-one + N4,N4-dimethylbenzene-1,4-diamine with NaBH3CN | Methanol or ethanol | Room temperature to 40 °C | 70–85% | Mild conditions, high selectivity |

| Nucleophilic substitution | Using 1-methoxypropan-2-yl tosylate with N4,N4-dimethylbenzene-1,4-diamine | DMF | 60 °C | 60–75% | Requires dry conditions to avoid hydrolysis |

These methods are supported by literature on related substituted benzene diamines and alkylation chemistry, emphasizing the importance of solvent polarity and temperature control to maximize product purity.

Oxidation and Purification Steps

Post-alkylation, oxidation or purification steps may be employed to remove unreacted starting materials or side products:

- Oxidation: Mild oxidizing agents such as cumene hydroperoxide or hydrogen peroxide in the presence of catalysts (e.g., molybdenyl acetylacetonate) have been used in related aromatic amine syntheses to refine product quality.

- Purification: Techniques such as recrystallization from methanol/toluene mixtures, vacuum drying, and filtration are standard to ensure high purity (>99%) and chiral purity when applicable.

Data Tables Summarizing Preparation Parameters

| Parameter | Value/Range | Description |

|---|---|---|

| Starting Material | Benzene-1,4-diamine derivatives | N4,N4-dimethylbenzene-1,4-diamine |

| Alkylating Agent | 1-Methoxypropan-2-yl bromide/tosylate | Provides the methoxypropan-2-yl group |

| Catalyst/Base | K2CO3, NaBH3CN, phase-transfer catalyst | Facilitates alkylation or reductive amination |

| Solvent | Acetonitrile, DMF, Methanol, Ethanol | Solvent polarity impacts reaction efficiency |

| Temperature | 25–80 °C | Controlled to optimize reaction rate and selectivity |

| Reaction Time | 2–14 hours | Depends on method and scale |

| Yield | 60–85% | Varies with method and purification |

| Purity | >98% (HPLC) | Confirmed by chromatographic analysis |

Research Discoveries and Analytical Insights

- Selectivity: Research indicates that selective N1-substitution is achievable by controlling stoichiometry and reaction environment, avoiding over-alkylation at N4-dimethyl groups.

- Catalyst Efficiency: Transition metal catalysts and phase-transfer catalysts improve reaction rates and yields, particularly in nucleophilic substitution reactions involving sterically hindered amines.

- Oxidative Stability: Studies on related benzene diamines show that mild oxidation post-synthesis can enhance stability and reduce impurities without degrading the methoxypropan-2-yl substituent.

- Chiral Purity: For chiral methoxypropan-2-yl substituents, enantiomeric purity is maintained through low-temperature crystallization and controlled addition of reagents.

Chemical Reactions Analysis

Types of Reactions: N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and dimethylamine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Acridine and Quinoline Derivatives (e.g., Compounds 1, 12h, 18): Bulky aromatic substituents (e.g., acridine, quinoline) enhance interactions with biological targets like enzymes or DNA, as seen in anti-prion and anticancer activities .

- Alkyl vs. Aryl Substituents : The methoxypropan-2-yl group in the target compound offers improved solubility compared to hydrophobic groups like 4-methylpentan-2-yl (6PPD), which is optimized for industrial stability .

Q & A

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines for acute toxicity (Category 3). Use personal protective equipment (PPE) and conduct Ames tests for mutagenicity. Reference safety data from analogs like 4-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine to infer handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.